molecular formula C14H15F2NO3 B2774968 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 899023-10-0

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No.: B2774968
CAS No.: 899023-10-0
M. Wt: 283.275
InChI Key: IDQZCPAQRNUFCK-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid (CAS 392703-95-6) is a high-purity small molecule for research applications. It features a cyclohexane-1-carboxylic acid scaffold linked to a 2,5-difluorophenyl group via a carbamoyl bridge. The carbamate group is a key structural motif in modern drug discovery, known for its good chemical and proteolytic stability, and is widely utilized as a peptide bond surrogate . This structure is of significant interest in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. Compounds based on a cyclohexane carboxylic acid scaffold have been investigated as potent inhibitors of enzymes like Diacylglycerol acyltransferase 1 (DGAT1), which is a target in metabolic disease research . Furthermore, a structurally related cyclopropane carboxylic acid analogue has been reported to exhibit biological activity against E. coli beta-lactamase, highlighting the potential of this chemical class in antimicrobial research . Researchers can use this compound as a valuable building block or reference standard in developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-8-5-6-11(16)12(7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZCPAQRNUFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2,5-difluoroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast and prostate cancer cells, demonstrating significant cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their effects on human cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports examined the anti-inflammatory effects of this compound in an animal model of arthritis. The findings revealed a significant reduction in swelling and pain, attributed to decreased levels of inflammatory markers in serum samples.

Mechanism of Action

The mechanism of action of 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

2-[(2,5-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it features a cyclohexane ring substituted with a difluorophenyl group and a carboxylic acid functional group. This structural arrangement is crucial for its biological activity and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation, which are critical in cancer therapy.

Pharmacological Effects

Studies have demonstrated various pharmacological effects associated with this compound:

  • Anticancer Activity : Analogous compounds have been reported to induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspases .
  • Anti-inflammatory Properties : Compounds in this class have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, making them candidates for treating infections caused by resistant bacteria.

In Vitro Studies

Several in vitro studies have assessed the biological activity of related compounds:

  • A study found that a similar structure inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in T47D breast cancer cells .
  • Another investigation highlighted the ability of related compounds to modulate the expression of genes involved in inflammatory responses.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of this compound:

  • In a mouse model of cancer, administration of the compound resulted in significant tumor reduction compared to controls.
  • Studies also indicated that the compound could reduce markers of inflammation in models of rheumatoid arthritis.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in T47D cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialExhibits activity against resistant bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling a cyclohexane-1-carboxylic acid derivative with a 2,5-difluorophenyl carbamoyl group. Key steps include:

  • Carbamoyl formation : Reacting cyclohexane-1-carboxylic acid chloride with 2,5-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM)/DMF .
  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or preparative HPLC are employed to achieve >95% purity .
    • Optimization : Continuous flow reactors can enhance reaction efficiency and reduce byproduct formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (using SHELX software for refinement) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and carbamoyl linkage .
  • LCMS/HPLC : To assess purity and molecular weight (e.g., m/z values for [M+H]+ ions) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methods :

  • Enzyme inhibition assays : Test against kinases (e.g., TRK family) due to structural similarities with known inhibitors .
  • Cellular viability assays : Use cancer cell lines to evaluate cytotoxic effects at varying concentrations (IC50_{50} determination) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring influence biological activity?

  • Approach :

  • Computational modeling : Density Functional Theory (DFT) calculations to predict stable chair or boat conformations .
  • SAR studies : Compare activity of axial vs. equatorial carboxylic acid/carbamoyl orientations. Fluorine’s electron-withdrawing effects may stabilize certain conformers, enhancing target binding .

Q. How can data contradictions between crystallographic and solution-phase structural analyses be resolved?

  • Resolution strategies :

  • Variable-temperature NMR : Identify dynamic conformational changes in solution .
  • Molecular dynamics simulations : Correlate crystallographic data with solvated-state behavior .
  • Multi-technique validation : Pair X-ray data with rotational spectroscopy or IR spectroscopy for bond-length validation .

Q. What strategies are effective in studying structure-activity relationships (SAR) for fluorinated analogs?

  • Methods :

  • Synthetic diversification : Modify fluorine positions (e.g., 2,3- vs. 2,5-difluoro substitution) and assess activity shifts .
  • Crystallographic fragment screening : Identify binding motifs using protein-ligand co-crystallography .
  • Free-energy perturbation (FEP) calculations : Quantify substituent effects on binding affinity .

Q. How can metabolic stability and metabolite identification be evaluated preclinically?

  • Protocol :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect hydroxylated or defluorinated metabolites .
  • Isotopic labeling : Use 19^{19}F NMR to track fluorine retention during degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to potential aerosolization of fluorinated intermediates .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

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